molecular formula C9H9FO B070142 3'-Fluoro-2'-methylacetophenone CAS No. 177942-47-1

3'-Fluoro-2'-methylacetophenone

Cat. No. B070142
CAS RN: 177942-47-1
M. Wt: 152.16 g/mol
InChI Key: XVVKIGRXVZJHKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Fluoro-2'-methylacetophenone-related compounds involves various strategies, including cyclization reactions and condensation processes. For instance, cyclization of 2-hydroxyacetophenone hydrazones leads to the formation of benzoxazinones, which can be further modified to introduce fluoromethyl groups, showcasing the versatility of related frameworks in synthesizing fluorinated compounds (Alkhathlan, 2003). Additionally, the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl) compounds via condensation of 4-fluoro-3-methyl acetophenone with benzaldehydes demonstrates the compound's utility in creating structurally diverse molecules (Balaji et al., 2015).

Molecular Structure Analysis

The molecular structure of 3'-Fluoro-2'-methylacetophenone and its derivatives has been studied through various spectroscopic techniques. For example, Schiff bases derived from 3-methyl-4-fluoroacetophenone and amino acids have been synthesized and characterized, indicating the compound's ability to form complex structures with potential applications in coordination chemistry (Singh et al., 2010).

Chemical Reactions and Properties

3'-Fluoro-2'-methylacetophenone participates in a variety of chemical reactions, demonstrating its versatility as a chemical intermediate. The RuH2(CO)(PPh3)3-catalyzed reaction involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives highlights the compound's reactivity and potential in organic synthesis (Ueno, Chatani, & Kakiuchi, 2007).

Physical Properties Analysis

The physical properties of 3'-Fluoro-2'-methylacetophenone derivatives, such as solubility and molar conductance, are crucial for their application in various fields. For instance, Pb(II) complexes derived from fluorinated Schiff bases exhibit specific solubility characteristics, which are essential for understanding their behavior in different solvents (Singh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and the formation of complex structures, are fundamental to the application of 3'-Fluoro-2'-methylacetophenone in synthesis. The formation of Schiff bases and their coordination complexes provides insight into the compound's chemical behavior and its potential as a ligand in metal complexes (Singh et al., 2010).

Scientific Research Applications

Synthesis and Characterization of Complexes

The synthesis and characterization of tin(II) complexes involving fluorinated Schiff bases derived from amino acids, including derivatives similar to 3'-Fluoro-2'-methylacetophenone, have been explored. These complexes exhibit potential antibacterial activities, highlighting the role of fluorinated acetophenones in developing new antimicrobial agents (Singh, 2010).

Carbon-Carbon Bond Formation

Research on Ruthenium-catalyzed carbon-carbon bond formation via the cleavage of unreactive aryl carbon-nitrogen bonds in aniline derivatives with organoboronates has been reported. This demonstrates the utility of fluorinated acetophenones in facilitating complex chemical reactions, contributing to the field of organic synthesis (Ueno, Chatani, Kakiuchi, 2007).

Antimycobacterial Activity

The synthesis of novel compounds from 4-hydroxy-3-methylacetophenone, including derivatives that exhibit significant antimycobacterial activities against Mycobacterium tuberculosis, highlights the potential of fluorinated acetophenones in developing new therapeutic agents (Ali, Yar, 2007).

Ortho-CH Activation

Studies on ortho-CH activation of aromatic ketones by a trihydride-stannyl-osmium(IV) complex, including reactions with partially fluorinated aromatic ketones, contribute to the understanding of complex chemical transformations involving fluorinated acetophenones (Esteruelas et al., 2003).

Fluorescent Probes Development

The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through the oxidative Pictet-Spengler cyclization strategy, underscores the role of fluorinated acetophenones in the advancement of fluorescence-based technologies for biomedical applications (Park et al., 2015).

Safety and Hazards

“3’-Fluoro-2’-methylacetophenone” is harmful in contact with skin or if inhaled . It’s advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . It’s also recommended to avoid release to the environment .

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKIGRXVZJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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